3-(2-Pyrimidinylmethyl)benzoic acid
Overview
Description
3-(2-Pyrimidinylmethyl)benzoic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Material Science
3-(2-Pyrimidinylmethyl)benzoic acid and its derivatives are investigated for their potential in creating complex compounds with various metals, which could have implications for material science and catalysis. For example, studies have explored the chemistry and properties of related pyridine and pyrimidine compounds, emphasizing their versatility in forming complexes with metals. These complexes have been studied for their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. Such investigations suggest potential applications in developing new materials with specific magnetic or electrochemical characteristics (Boča, Jameson, & Linert, 2011).
Pharmacology and Drug Development
In the pharmacological domain, derivatives similar to this compound are explored for their anti-inflammatory, analgesic, and potential anticancer activities. For instance, salicylic acid derivatives, closely related to benzoic acid compounds, have been reviewed for their roles in medicinal chemistry, specifically their COX-inhibition for anti-inflammatory and analgesic effects. Despite concerns about gastric toxicity, these compounds are considered for their benefits in preventing platelet aggregation, indicating a potential pathway for drug development that could include derivatives of this compound (Tjahjono et al., 2022).
Environmental Science and Toxicology
In environmental science and toxicology, the research focuses on the degradation, stability, and ecological impacts of benzoic acid derivatives. Studies have examined the degradation processes of related compounds, identifying stable by-products and elucidating degradation pathways. This research is crucial for understanding the environmental persistence and potential toxicity of these compounds and their derivatives (Barchańska et al., 2019). Moreover, the efficacy of benzoic acid as a preservative and its impact on gut functions in animal models highlight its biological significance and raise questions about its safe levels in various applications (Mao et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to have antimicrobial properties , suggesting that their targets could be microbial enzymes or structures.
Mode of Action
Benzoic acid derivatives are known to interact with their targets, leading to changes that inhibit the growth of microbes
Biochemical Pathways
Benzoic acid is known to be involved in the core β-oxidative pathway in plants . It’s plausible that 3-(2-Pyrimidinylmethyl)benzoic acid might affect similar pathways, but this needs further investigation.
Pharmacokinetics
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid , which may provide some insight into the potential pharmacokinetics of this compound.
Result of Action
Given the antimicrobial properties of benzoic acid derivatives , it’s plausible that this compound could lead to the inhibition of microbial growth.
Properties
IUPAC Name |
3-(pyrimidin-2-ylmethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-4-1-3-9(7-10)8-11-13-5-2-6-14-11/h1-7H,8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXRPFHLIMKLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293685 | |
Record name | 3-(2-Pyrimidinylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562803-69-4 | |
Record name | 3-(2-Pyrimidinylmethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=562803-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Pyrimidinylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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